molecular formula C23H37NO6 B1674502 O(sup 1)-Methyllappaconidine CAS No. 23943-93-3

O(sup 1)-Methyllappaconidine

Cat. No.: B1674502
CAS No.: 23943-93-3
M. Wt: 423.5 g/mol
InChI Key: PTILZYWJYHNZDS-OKZWHMRISA-N
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Description

O(sup 1)-Methyllappaconidine: is a naturally occurring diterpenoid alkaloid derived from the roots of Aconitum species. This compound is known for its complex molecular structure and has been the subject of various scientific studies due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O(sup 1)-Methyllappaconidine typically involves multiple steps, starting from the extraction of lappaconitine from Aconitum roots. The key steps include methylation reactions to introduce the methoxy group at the O(sup 1) position. The reaction conditions often involve the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of lappaconitine, followed by purification and methylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: O(sup 1)-Methyllappaconidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a model compound for studying complex organic reactions and synthesis.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

The mechanism of action of O(sup 1)-Methyllappaconidine involves its interaction with specific molecular targets, such as ion channels and receptors. It is believed to modulate the activity of these targets, leading to its pharmacological effects. The exact pathways and molecular interactions are still under investigation, but it is known to affect neurotransmission and cellular signaling.

Comparison with Similar Compounds

    Lappaconitine: The parent compound from which O(sup 1)-Methyllappaconidine is derived.

    Aconitine: Another diterpenoid alkaloid with similar pharmacological properties.

    Mesaconitine: A structurally related compound with distinct biological activities.

Uniqueness: this compound is unique due to its specific methylation at the O(sup 1) position, which imparts distinct chemical and pharmacological properties compared to its analogs. This modification can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,13,18-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO6/c1-5-24-10-21(26)7-6-14(29-3)23-12-8-11-13(28-2)9-22(27,15(12)18(11)30-4)16(20(23)24)17(25)19(21)23/h11-20,25-27H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTILZYWJYHNZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946767
Record name 20-Ethyl-1,14,16-trimethoxyaconitane-4,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23943-93-3
Record name Lappaconine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023943933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Ethyl-1,14,16-trimethoxyaconitane-4,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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